molecular formula C17H19NO4 B2672754 diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate CAS No. 72010-38-9

diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate

Cat. No.: B2672754
CAS No.: 72010-38-9
M. Wt: 301.342
InChI Key: XSZKOWMCJJXDKR-UHFFFAOYSA-N
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Description

Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate is a malonic acid derivative featuring a 1-methylindole moiety conjugated to a diethyl malonate backbone via a methylene bridge. Its structure combines the electron-rich indole system with the electrophilic malonate ester, enabling diverse reactivity in cycloadditions, Michael additions, and annulation reactions .

Related analogs, such as diethyl 2-[(7-chloro-3-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methylene]malonate, are synthesized via similar condensation strategies followed by cyclization .

Properties

IUPAC Name

diethyl 2-[(1-methylindol-3-yl)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-4-21-16(19)14(17(20)22-5-2)10-12-11-18(3)15-9-7-6-8-13(12)15/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZKOWMCJJXDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate typically involves the condensation of diethyl malonate with 1-methylindole-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Indole derivatives, including diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate, have been reported to exhibit notable antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, research has shown that indole derivatives can effectively combat resistant bacterial strains and fungal infections, which are increasingly challenging to treat with conventional antibiotics .

Antitumor Activity
The compound also demonstrates promising antitumor properties. Indole-based compounds have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The structural features of this compound may enhance its interaction with biological targets involved in tumor growth regulation .

Synthetic Methodologies

Synthesis via Knovenagel Condensation
this compound can be synthesized through the Knovenagel condensation reaction. This method involves the reaction of diethyl malonate with an appropriate indole derivative in the presence of a base. The resulting product can be purified using standard techniques such as recrystallization or chromatography. This synthetic pathway is advantageous due to its simplicity and high yield .

Reactivity and Functionalization
The compound's structure allows for further functionalization, enabling the synthesis of a variety of derivatives with enhanced biological activities. For example, modifications at the indole or malonate moieties can lead to compounds with improved potency against specific biological targets or altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action of diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in imidazole derivatives) increase electrophilicity at the methylene carbon, enhancing reactivity in nucleophilic additions .
  • Bulky substituents (e.g., benzylsulfonyl in indole derivatives) reduce solubility but improve crystallinity, facilitating structural characterization .
  • Indole vs. heteroaromatic cores : Imidazole- or thiazole-based analogs exhibit distinct reactivity profiles. For example, nitroimidazole derivatives are prioritized in antimicrobial studies, while indole-based malonates are leveraged for fused-ring syntheses .

Reactivity in Annulation Reactions

  • Indole-based malonates : Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate participates in benzyne-mediated annulation to form pyrido[1,2-a]indole malonates (53% yield), though incomplete conversion suggests room for optimization .
  • Pyridine-based analogs : Diethyl 2-(pyridin-2-ylmethylene)malonate undergoes similar annulation but requires harsher conditions due to lower electron density at the methylene group .

Acid-Base Properties

  • The pKa of the methylene proton in diethyl malonate derivatives is highly substituent-dependent. For example: Diethyl malonate: pKa ≈ 16.3 (weakly acidic) . Nitro-substituted analogs: pKa likely lower due to electron-withdrawing effects, enabling easier enolate formation . Indole-based derivatives: The electron-donating 1-methyl group may slightly increase pKa compared to unsubstituted analogs, though experimental data are lacking .

Biological Activity

Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

This compound can be synthesized through a reaction involving malonic acid derivatives and indole substrates. The synthetic route typically involves the condensation of diethyl malonate with 1-methylindole under acidic or basic conditions, leading to the formation of the target compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Biological Evaluations

Antimicrobial Activity : Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole-based compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antihypertensive Effects : A related compound was evaluated for its renin inhibitory activity, suggesting potential applications in managing hypertension. The docking studies indicated that these indole derivatives could effectively interact with the renin enzyme, leading to decreased blood pressure .

Cellular Activity : The compound's ability to influence cellular processes has been assessed through various in vitro assays. For example, it was found to promote lactate production in cellular models, which is indicative of enhanced glycolytic activity . This property may be linked to its effects on hair follicle stem cells, where increased lactate levels correlate with stem cell activation and hair growth promotion .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications on the indole ring can significantly affect biological activity. For instance:

Substituent Effect on Activity
Methyl groupEnhances lipophilicity and bioavailability
Halogen atomsCan increase antimicrobial potency
Alkyl chainsMay improve interaction with biological targets

These findings suggest that strategic modifications can optimize the pharmacological profile of this compound.

Case Studies

  • Hair Growth Promotion : In a study evaluating the effects of indole derivatives on hair growth in mice, compounds that enhanced lactate production were shown to significantly accelerate hair follicle activation and growth . This suggests a promising avenue for developing topical treatments for hair loss.
  • Antihypertensive Research : A pilot study focused on the antihypertensive potential of an indole-based compound demonstrated significant renin inhibition in vitro. This study highlighted the importance of molecular docking studies in predicting the efficacy of new therapeutic agents against hypertension .

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